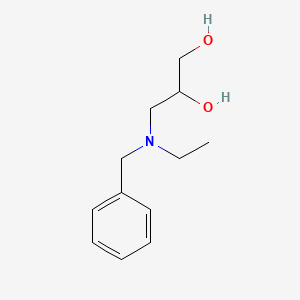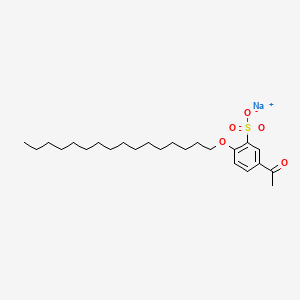
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: is a chemical compound with the molecular formula C24H39NaO5S and a molecular weight of 462.61823 g/mol . It is known for its unique structure, which includes an acetyl group, a hexadecyloxy chain, and a benzenesulphonate group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate typically involves the following steps:
Etherification: The attachment of a hexadecyloxy chain to the benzene ring.
Sulphonation: The addition of a sulphonate group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.
Reduction: The compound can be reduced to remove the acetyl group, forming a simpler structure.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing groups on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Simplified benzene derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used as a surfactant in various chemical formulations due to its amphiphilic nature.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Cell Membrane Studies: Utilized in studies involving cell membrane interactions due to its amphiphilic properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry:
Detergents: Employed in the formulation of industrial detergents and cleaning agents.
Cosmetics: Used in cosmetic products for its emulsifying properties.
Wirkmechanismus
The mechanism by which sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate exerts its effects is primarily through its interaction with lipid membranes. The hexadecyloxy chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulphonate: Another surfactant with a shorter alkyl chain.
Sodium 5-acetyl-2-(dodecyloxy)benzenesulphonate: Similar structure but with a dodecyloxy chain instead of a hexadecyloxy chain.
Potassium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: The potassium salt variant of the compound.
Uniqueness: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate is unique due to its specific combination of functional groups and the length of its alkyl chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Eigenschaften
CAS-Nummer |
94134-65-3 |
|---|---|
Molekularformel |
C24H39NaO5S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
sodium;5-acetyl-2-hexadecoxybenzenesulfonate |
InChI |
InChI=1S/C24H40O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-23-18-17-22(21(2)25)20-24(23)30(26,27)28;/h17-18,20H,3-16,19H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
LXLBWODRGWJMLM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


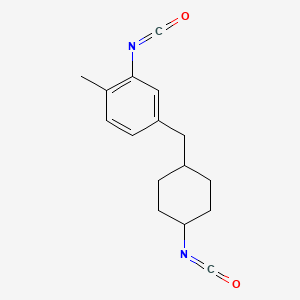
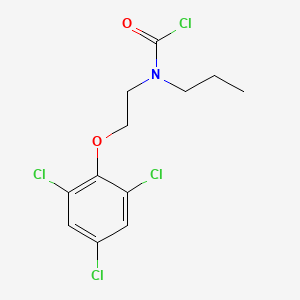

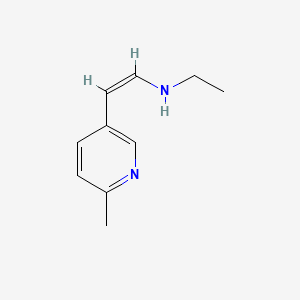
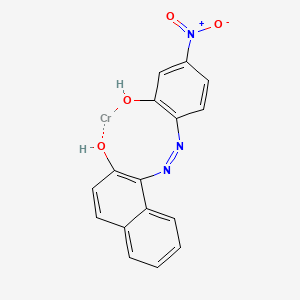
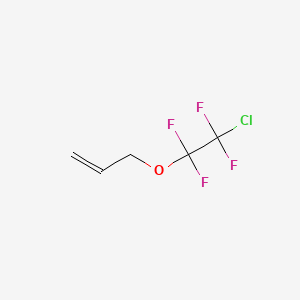
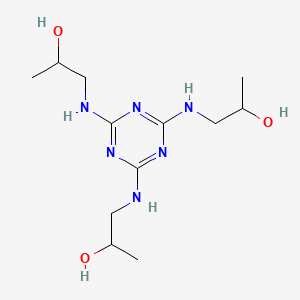
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
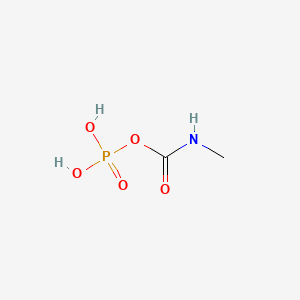


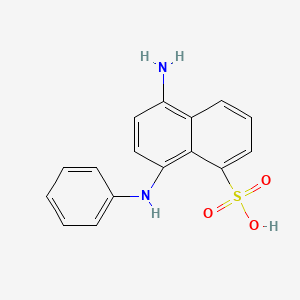
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
